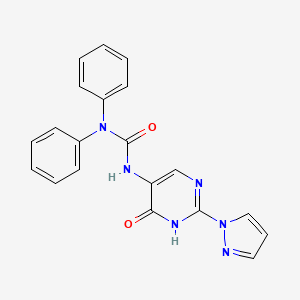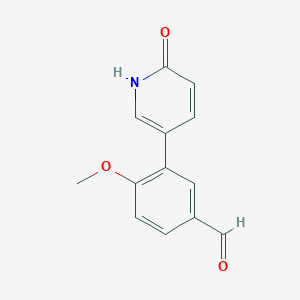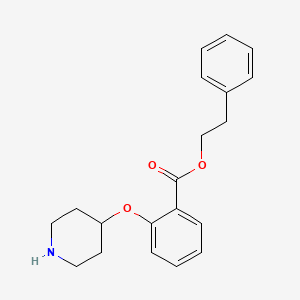
3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a diphenylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using a suitable coupling reagent such as a carbodiimide.
Formation of Diphenylurea Moiety: The final step involves the reaction of the coupled intermediate with diphenylamine and an isocyanate to form the diphenylurea moiety.
Industrial Production Methods
Industrial production of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
Pathway Interference: The compound may interfere with key biological pathways, such as those involved in cell proliferation or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylcarbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
Uniqueness
3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea is unique due to its specific combination of a pyrazole ring, a pyrimidine ring, and a diphenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C20H16N6O2 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C20H16N6O2/c27-18-17(14-21-19(24-18)25-13-7-12-22-25)23-20(28)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H,(H,23,28)(H,21,24,27) |
Clave InChI |
AJURDLXCCQYSGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CN=C(NC3=O)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)

![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)






